2-Amino-3-iodophenol

Medicinal Chemistry Computational Chemistry Physicochemical Properties

2-Amino-3-iodophenol is a versatile intermediate with an ortho-amino/hydroxyl pattern and meta-iodo substituent. This spatial arrangement uniquely enables benzoxazole-linked macrocycle synthesis for protease inhibition and supports high-yield Negishi cross-couplings without phenolic protection—a kinetic advantage over bromine/chlorine analogs. Its calculated XLogP3 of 1.5 and TPSA of 46.3 Ų optimize oral bioavailability in lead optimization.

Molecular Formula C6H6INO
Molecular Weight 235.02 g/mol
CAS No. 443921-86-6
Cat. No. B045077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-iodophenol
CAS443921-86-6
Molecular FormulaC6H6INO
Molecular Weight235.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)N)O
InChIInChI=1S/C6H6INO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2
InChIKeyVMFLCURUMAEIAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-iodophenol (CAS 443921-86-6): A Strategic Ortho-Halogenated Aminophenol Building Block


2-Amino-3-iodophenol (CAS 443921-86-6) is a halogenated aromatic compound featuring ortho-positioned amino and hydroxyl groups alongside an iodine substituent, making it a versatile intermediate in organic synthesis and medicinal chemistry [1]. Its iodine atom serves as a robust reactive handle for transition-metal-catalyzed cross-coupling reactions, while the ortho-amino/hydroxyl architecture facilitates chelation and heterocycle formation, distinguishing it from other positional isomers in the synthesis of complex molecular scaffolds [2].

Why 2-Amino-3-iodophenol Cannot Be Replaced by Other Aminophenol or Halogenated Analogs


Generic substitution of 2-amino-3-iodophenol with alternative halogenated or aminophenol isomers fails due to the precise spatial arrangement of its ortho-amino, ortho-hydroxyl, and meta-iodo substituents, which dictates both its reactivity in cross-coupling and its ability to form specific heterocyclic scaffolds. For instance, the 2,3-substitution pattern uniquely enables the construction of benzoxazole-linked macrocycles, as reported in protease inhibitor research, a structural motif that cannot be replicated by 2,4- or 2,5-iodophenol regioisomers due to altered chelation geometry and electronic distribution [1]. Furthermore, the iodine atom, compared to bromine or chlorine analogs, provides a lower bond dissociation energy for oxidative addition in palladium-catalyzed couplings, a critical kinetic advantage that is essential for achieving high yields in unprotected phenol cross-coupling reactions [2].

2-Amino-3-iodophenol (CAS 443921-86-6): Quantitative Differentiation from Closest Analogs


Physicochemical Profile: XLogP3 and Polar Surface Area Compared to Regioisomers

2-Amino-3-iodophenol (CAS 443921-86-6) exhibits a computed XLogP3 value of 1.5 and a topological polar surface area (TPSA) of 46.3 Ų, as calculated by PubChem [1]. This lipophilicity-hydrophilicity balance is a direct consequence of its specific 2,3-substitution pattern and distinguishes it from regioisomers. For procurement and lead optimization, this difference is non-trivial, as XLogP is a key determinant of passive membrane permeability and metabolic stability, directly impacting the selection of building blocks for drug discovery campaigns.

Medicinal Chemistry Computational Chemistry Physicochemical Properties

Macrocycle Synthesis: Enabling the Construction of Benzoxazole-Linked Protease Inhibitor Scaffolds

2-Amino-3-iodophenol serves as a critical intermediate in the synthesis of a generic macrocyclic peptide scaffold (compound 2) designed as a potential inhibitor of a range of proteinases [1]. The ortho-amino and ortho-hydroxyl groups on the iodophenol core are essential for the formation of the benzoxazole linking group within the macrocycle. This specific application is not reported for other positional isomers (e.g., 2-Amino-4-iodophenol or 2-Amino-5-iodophenol), highlighting the unique synthetic utility of the 2,3-substitution pattern.

Protease Inhibition Macrocyclic Chemistry Drug Discovery

Cross-Coupling Reactivity: Unprotected Phenol Coupling Enabled by Ortho-Iodophenol Architecture

2-Amino-3-iodophenol, as part of the 2-iodophenol class, participates in palladium-catalyzed Negishi cross-couplings with amino acid-derived organozinc reagents without requiring phenolic hydroxyl protection [1]. This methodology, which yields products in good to excellent yields, demonstrates a key advantage: the carbon-zinc bond of the organozinc reagent is not protonated by the acidic phenol under the coupling conditions. While the study encompasses 2-, 3-, and 4-iodophenols, the ortho-amino group in 2-amino-3-iodophenol offers a unique chelation handle for metal catalysis, potentially enhancing reactivity or selectivity compared to simple iodophenols.

Cross-Coupling Organozinc Chemistry Protecting-Group-Free Synthesis

Optimal Application Scenarios for 2-Amino-3-iodophenol (CAS 443921-86-6)


Macrocyclic Protease Inhibitor Development

Leverage 2-amino-3-iodophenol as a key precursor for constructing benzoxazole-linked macrocyclic scaffolds. This application is validated by its use in a generic macrocyclic peptide structure designed to inhibit a range of proteinases, as described by Dumez et al. [1]. The ortho-amino and ortho-hydroxyl groups are essential for forming the benzoxazole linker, a motif that would be inaccessible with alternative regioisomers. This scenario is ideal for medicinal chemistry groups focused on targeting proteases involved in viral replication, inflammation, or cancer metastasis.

Protecting-Group-Free Cross-Coupling in Complex Molecule Synthesis

Employ 2-amino-3-iodophenol in palladium-catalyzed Negishi cross-couplings with organozinc reagents without the need for phenolic protection. This methodology, proven on the class of iodophenols [2], streamlines the synthesis of biaryl and amino acid derivatives. The presence of the ortho-amino group offers a distinct advantage over simple iodophenols by providing a site for further functionalization or metal chelation, potentially enhancing reaction efficiency and enabling the rapid assembly of complex, drug-like molecules.

Synthesis of Iodinated Bioactive Molecules and Heterocycles

Utilize 2-amino-3-iodophenol as a versatile building block for the construction of complex heterocycles or as a precursor for iodinated bioactive molecules [3]. The iodine substituent serves as a robust leaving group for a variety of transition-metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.), while the ortho-amino/hydroxyl architecture enables chelation and subsequent cyclization. This compound is particularly useful in pharmaceutical and agrochemical research for rapidly generating diverse libraries of heterocyclic compounds for biological screening.

Lead Optimization and Property Modulation in Drug Discovery

Integrate 2-amino-3-iodophenol into drug discovery programs where precise modulation of lipophilicity and polar surface area is required. Its computed XLogP3 value of 1.5 and TPSA of 46.3 Ų [4] place it in a favorable region of property space for oral bioavailability. The unique 2,3-substitution pattern can be exploited to fine-tune molecular interactions, solubility, and metabolic stability, offering a strategic advantage over other halogenated or aminophenol isomers when optimizing lead candidates.

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